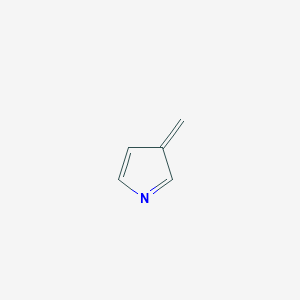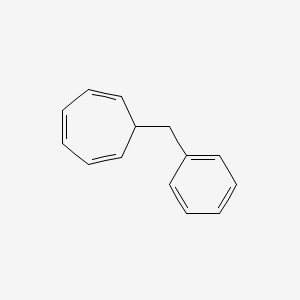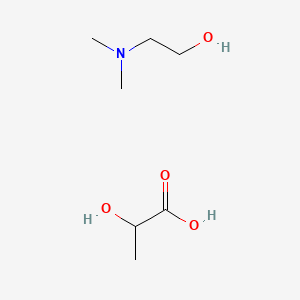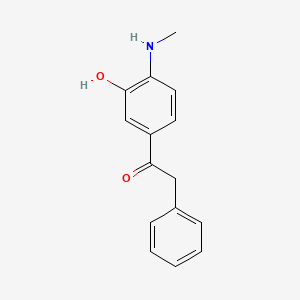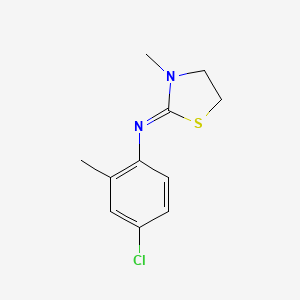
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is a chemical compound that belongs to the class of thiazolidines. Thiazolidines are heterocyclic compounds containing a five-membered ring with a sulfur atom and a nitrogen atom. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, as well as a thiazolidine ring with an imine group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine typically involves the reaction of 4-chloro-2-methylaniline with 3-methyl-1,3-thiazolidine-2-thione. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be incorporated to make the process more environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidines with different substituents.
Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines with different substituents.
Substitution: Phenyl derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it useful in metalloprotein studies.
Medicine
In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structural features can be modified to enhance its pharmacological properties.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine involves its interaction with specific molecular targets. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the thiazolidine ring can interact with metal ions, affecting metalloprotein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2Z)-N-(4-Chlorophenyl)-3-methyl-1,3-thiazolidin-2-imine
- (2Z)-N-(4-Methylphenyl)-3-methyl-1,3-thiazolidin-2-imine
- (2Z)-N-(4-Bromo-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine
Uniqueness
(2Z)-N-(4-Chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine is unique due to the presence of both chloro and methyl groups on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds.
Propriétés
Numéro CAS |
52419-98-4 |
|---|---|
Formule moléculaire |
C11H13ClN2S |
Poids moléculaire |
240.75 g/mol |
Nom IUPAC |
N-(4-chloro-2-methylphenyl)-3-methyl-1,3-thiazolidin-2-imine |
InChI |
InChI=1S/C11H13ClN2S/c1-8-7-9(12)3-4-10(8)13-11-14(2)5-6-15-11/h3-4,7H,5-6H2,1-2H3 |
Clé InChI |
ZEPAEAMBLDGUPX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)N=C2N(CCS2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


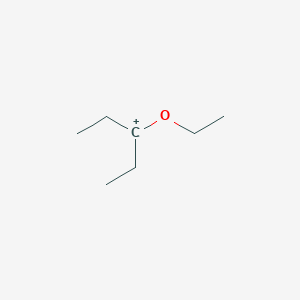
![5,5-Diethynyl-5H-dibenzo[b,d]silole](/img/structure/B14637419.png)
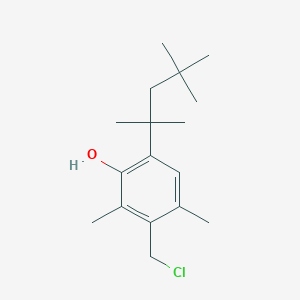

![5-[5-(4-Chlorophenyl)furan-2-yl]-1,2,4-triazin-3(2H)-one](/img/structure/B14637434.png)
